

Sildenafil impurity profiling with deuterated standards

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Compound Focus: Pyrazole N-Demethyl Sildenafil-d3

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Analytical Methods for Sildenafil and Impurities

Method	Key Features / Application	Use of Deuterated Standards	Reference
LC-MS/MS (Plasma)	Quantification of sildenafil and active metabolites (N-desmethylsildenafil) in biological matrices.	Yes, sildenafil-d8 is used as an Internal Standard for high accuracy.	[1]
UPLC-MS/MS (Neonatal Plasma)	High-sensitivity assay for sildenafil and desmethylsildenafil in small sample volumes (50 µL).	Yes, deuterated sildenafil is used as an Internal Standard.	[2]
HPLC-MS (Biological Fluids)	Determination of sildenafil in plasma and saliva; uses buprenorphine-d4 as Internal Standard.	Uses a deuterated standard for a different compound, demonstrating the common practice.	[3]
HPLC-UV/Supportive Studies	Purity and impurity profiling of sildenafil tartrate (API); characterizes five specific impurities.	Not mentioned; relies on MS, NMR, and XRD for structural confirmation without deuterated standards.	[4]

Method	Key Features / Application	Use of Deuterated Standards	Reference
GC-MS (Whole Blood)	Determination of sildenafil and desmethyl-sildenafil after derivatization.	No; uses protriptyline as a non-deuterated Internal Standard.	[5]
TLC/HPTLC	Limit test for imidazole impurity in sildenafil citrate, as per USP monographs.	Not applicable to this simpler technique.	[6]

Detailed Experimental Protocols

For researchers looking to implement these methods, here are more detailed protocols from the literature.

LC-MS/MS for Sildenafil and Metabolites in Human Plasma

This method is designed for bioequivalence studies and simultaneously quantifies sildenafil and its two active metabolites.

- **Sample Preparation:** The method uses a straightforward **one-step protein precipitation**. A 100 μL plasma sample is mixed with 300 μL of an acetonitrile precipitant that contains the internal standard, sildenafil-d8. After vortex mixing and centrifugation, the supernatant is injected into the LC-MS/MS system [1].
- **Chromatographic Conditions:**
 - **Column:** Waters ACQUITY UPLC BEH C18.
 - **Mobile Phase:** A mixture of 10 mM ammonium formate in water (pH 3.5) and acetonitrile is used in a gradient elution mode [1].
- **Mass Spectrometric Detection:**
 - **Ion Source:** Electrospray Ionization (ESI), operated in positive ion mode.
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **MRM Transitions:** Specific transitions are monitored for sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafil, and the internal standard [1].
- **Method Performance:**
 - **Linear Range:** The method is validated to be linear from 1 to 500 ng/mL for all analytes.
 - **Lower Limit of Quantification (LLOQ):** 1 ng/mL.

- **Precision and Accuracy:** Both within-run and between-run precision (RSD) were <15%, with accuracy ranging from 94.5% to 110.5% [1].

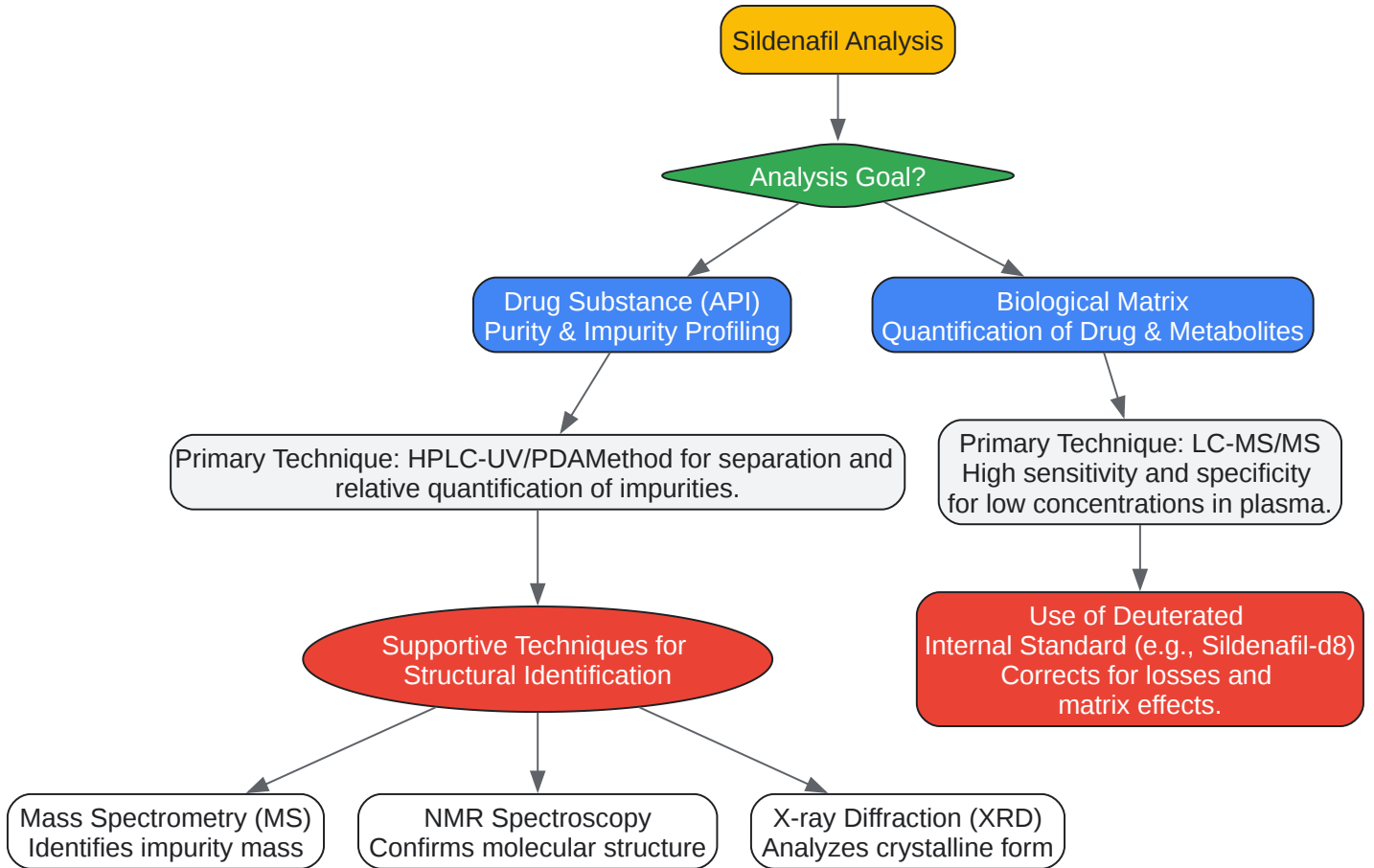
HPLC with UV Detection for Sildenafil Tartrate Impurity Profiling

This method focuses on determining the purity of the drug substance and identifying synthesis-related impurities.

- **Sample Preparation:** 5.0 mg of sildenafil tartrate is dissolved in the mobile phase [4].
- **Chromatographic Conditions:**
 - **Column:** C18 column (100 mm x 4.6 mm, 5.0 μ m).
 - **Mobile Phase:** 0.1% formic acid and methanol in a 30:70 ratio.
 - **Flow Rate:** 0.5 mL/min.
 - **Detection Wavelength:** 290 nm [4].
- **Supportive Techniques for Impurity Identification:**
 - **Mass Spectrometry:** Used to characterize the exact mass and structure of five impurities, which were identified as Amine, Nitro, Condensed, CSA, and Cyclised impurities [4].
 - **NMR Spectroscopy:** Confirmed the protonation site and significant structural differences between the sildenafil base and its tartrate salt [4].
 - **X-ray Diffraction (XRD):** Revealed that the polymorphic form of sildenafil tartrate is the same as that of the citrate salt, suggesting its potential as an alternative form [4].

Workflow for Impurity Profiling and Quantification

The following diagram illustrates the general decision-making workflow and methodological relationships for sildenafil analysis described in the research:



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Key Research Insights

- **Deuterated standards are crucial for bioanalysis** but are not typically the primary tool for impurity profiling of the active pharmaceutical ingredient (API). Their main role is to correct for analyte loss during sample preparation and compensate for ion suppression in the mass spectrometer when dealing with complex matrices like plasma [2] [1].
- **For impurity profiling, a combination of techniques is used.** While HPLC-UV/PDA is the workhorse for separation and relative quantification, definitive identification and structural elucidation

of unknown impurities rely heavily on orthogonal techniques like mass spectrometry and NMR spectroscopy [4].

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